molecular formula C13H19NO2 B1203453 Prosympal CAS No. 952-37-4

Prosympal

Cat. No.: B1203453
CAS No.: 952-37-4
M. Wt: 221.29 g/mol
InChI Key: BGWGNDUTMDMIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prosympal is a chemical compound featuring the chiral 2,3-dihydro-1,4-benzodioxane motif, a structure recognized in medicinal chemistry for its significant biological activities . This motif is found in various therapeutic agents, particularly those acting as α-adrenergic blocking agents with antihypertensive properties . The absolute configuration at the stereocenter of the benzodioxane structure is known to greatly influence its biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

952-37-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylethanamine

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)9-11-10-15-12-7-5-6-8-13(12)16-11/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

BGWGNDUTMDMIKZ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1COC2=CC=CC=C2O1

Canonical SMILES

CCN(CC)CC1COC2=CC=CC=C2O1

Other CAS No.

952-37-4

Synonyms

2-(diethylaminomethyl)-1,4-benzodioxane
prosympal
prosympal, (S)-isomer
prosympal, monohydrochloride salt
prosympal, monohydrochloride salt, (R)-isomer
prosympal, monohydrochloride salt, (S)-isome

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Prosympal and Chiral Benzodioxane Motifs

Classical Organic Synthesis Approaches for the 1,4-Benzodioxane (B1196944) Core

Classical organic synthesis provides foundational routes for constructing the 1,4-benzodioxane core, often involving multi-step chemical transformations. wikipedia.org One prominent industrial method for producing 1,4-benzodioxane derivatives is the sulfonation-cyclization approach. This process typically begins with phenoxypropanediol compounds, which undergo sulfonation using aryl or alkyl sulfonyl halides, followed by a cyclization step in the presence of a base to yield the desired benzodioxane ring. This method is valued for its efficiency and scalability in large-scale production. sarchemlabs.com

Another established strategy involves the reaction of epoxide precursors, such as 3-chloro-1,2-propanediol, in basic media. This reaction pathway preferentially leads to the formation of the six-membered benzodioxane ring system. sarchemlabs.com Additionally, oxidative coupling reactions have been utilized, exemplified by the biomimetic coupling strategy using potassium ferricyanide (B76249) to construct the 1,4-benzodioxane nucleus. sarchemlabs.com

Precursor Synthesis and Stereochemical Control in Core Formation

The synthesis of chiral 1,4-benzodioxanes frequently commences from readily accessible chiral building blocks. fishersci.fi For instance, the enantiomers of therapeutic agents like doxazosin (B1670899), piperoxan (B1220614), prosympal, and dibozane (B1203066) have been synthesized from starting materials such as (R)-2,3-O-cyclohexylidene-D-glyceraldehyde and (S)-3-(benzyloxy)propane-1,2-diol. sigmaaldrich.comwikipedia.orgfishersci.at

Maintaining precise stereochemical control during the formation of the 1,4-benzodioxane core is critical, as the stereochemistry of carbon 2 directly influences the compound's interaction with biological targets. nih.gov Consequently, rigorous monitoring of each synthetic step is essential to ensure the production of enantiopure derivatives. nih.gov

Advanced approaches for stereochemical control include enantioselective desymmetric C-O cross-coupling reactions. These reactions often leverage dual visible light photoredox and nickel catalysis, with axially chiral 2,2'-bipyridine (B1663995) ligands being key to achieving high enantioselectivity in the synthesis of chiral 1,4-benzodioxanes. mims.comwikipedia.org Furthermore, a versatile catalyst system comprising [Ir(cod)Cl]2/BIDIME-dimer has been developed for asymmetric hydrogenation reactions. This system enables the preparation of a diverse range of chiral 1,4-benzodioxanes bearing various substituents at the 2-position with excellent enantioselectivities, often exceeding 99:1 enantiomeric ratio (er). This synthetic route commonly incorporates a ring-closing metathesis (RCM) step for the initial construction of the 1,4-benzodioxine ring. fishersci.fi

Derivatization Strategies for the 2-Substituted Aminomethyl Group

For this compound, which features a 2-(diethylaminomethyl) group, specific derivatization strategies are employed to introduce this aminomethyl moiety onto the 1,4-benzodioxane core. cenmed.com A common method involves the reaction of a suitable 1,4-benzodioxane intermediate, such as (2R)-tosyloxymethylbenzodioxan, with the appropriate amine, in this case, diethylamine (B46881). This approach has been successfully applied in the synthesis of chiral 2-alkylaminomethylbenzodioxans, including this compound itself. fishersci.ca

Another strategy involves the quantitative N,N-dichlorination of (R)- and (S)-2-aminomethyl-1,4-benzodioxane. Subsequent functional group conversions allow for the preparation of various 2-substituted 1,4-benzodioxane derivatives, such as 2-cyano-, 2-methoxycarbonyl, 2-aminocarbonyl, and 2-formyl-1,4-benzodioxane, without compromising the enantiomeric purity at the C(2) stereogenic center. fishersci.no Enzymatic acylation methods also offer a route for derivatization, where nucleophiles, including 2-aminomethyl benzodioxane, can be acylated in the presence of hydrolases.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The synthesis of chiral drugs often presents challenges in achieving both regio- and enantioselectivity through purely chemical means. Consequently, biocatalytic routes have gained significant traction in the pharmaceutical industry as a viable alternative for producing enantiopure compounds. The ability to synthesize 1,4-benzodioxane derivatives with high stereoselectivity is critical due to the profound influence of stereochemistry on their biological activity. fishersci.canih.gov

Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to guide the stereochemical outcome of a reaction, after which they are typically removed. While specific applications of chiral auxiliaries directly in this compound synthesis were not extensively detailed in the literature, their general utility in the asymmetric synthesis of chiral molecules, including those possessing benzodioxane scaffolds, is well-established.

Asymmetric catalysis represents a cornerstone of modern chemistry for the efficient and highly selective production of enantiopure chiral molecules. This field encompasses various methodologies, including transition metal-catalyzed reactions utilizing chiral ligands (e.g., phosphines, N-heterocyclic carbenes), enantioselective photocatalytic reactions, and asymmetric electrocatalysis.

In the context of this compound synthesis, palladium-catalyzed asymmetric intramolecular aryl C-O bond formation, employing chiral spirodiphosphine monoxide ligands (SDP(O)), has proven to be an efficient and highly enantioselective method for preparing 2-hydroxymethyl-1,4-benzodioxanes. These intermediates can subsequently be transformed into this compound. Rhodium-catalyzed asymmetric hydrogenation of benzo[b] sarchemlabs.comdioxine derivatives, facilitated by ligands such as ZhaoPhos, has successfully yielded chiral 2-substituted 2,3-dihydrobenzo sarchemlabs.comdioxane derivatives with high yields and excellent enantioselectivities, often achieving over 99% enantiomeric excess (ee). sigmaaldrich.com Additionally, dual photoredox and nickel-catalyzed desymmetric C-O coupling reactions have been developed for the enantioselective synthesis of 1,4-benzodioxanes, with axially chiral 2,2'-bipyridine ligands playing a pivotal role in achieving high enantioselectivity. mims.comwikipedia.org

Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a widely employed technique for obtaining enantiopure compounds from racemic mixtures. wikipedia.orgfishersci.cawikipedia.orgfishersci.fisigmaaldrich.com The racemic intermediate methyl-1,4-benzodioxan-2-carboxylate is particularly significant as a key synthetic precursor for therapeutic agents such as this compound, Piperoxan, Dibozane, and Doxazosin. wikipedia.org

Enzymatic kinetic resolution, notably utilizing lipases from sources like Arthrobacter sp. or Candida antarctica B (CAL-B), has been successfully applied to resolve racemic 1,4-benzodioxan-2-carboxylic acid or its corresponding esters. wikipedia.orgfishersci.casigmaaldrich.com

For instance, Arthrobacter sp. lipase (B570770) has been shown to catalyze the hydrolytic kinetic resolution of racemic methyl-1,4-benzodioxan-2-carboxylate. Under specific conditions, such as in a 0.1 M phosphate (B84403) buffer with 20% diisopropyl ether (DIPE) as a co-solvent, this reaction yielded the (R)-methyl ester with over 99% ee and the (S)-carboxylic acid with 79% ee. sigmaaldrich.com When n-butanol was used as a co-solvent, the (S)-carboxylic acid was obtained with over 99% ee, and the (R)-methyl ester with 73% ee. sigmaaldrich.com

Candida antarctica lipase B (CAL-B) has also been effectively employed in transesterification reactions for the kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid. This process achieved good enantioselectivity towards the S-enantiomer, with an enantiomeric ratio (E) of 160, resulting in over 95% ee for the S-enantiomer at 50% conversion. Recent advancements have explored engineered CAL-B mutants, specifically A225F and A225F/T103A, which have demonstrated enhanced efficiency in catalyzing the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. Optimal resolution (97% ee, E = 278) was achieved at 30 °C with 20% n-butanol as a cosolvent. wikipedia.orgfishersci.ca The choice of co-solvents and the immobilization of the enzyme are critical factors influencing the efficiency and enantioselectivity of these kinetic resolutions. sigmaaldrich.com

Table 1: Representative Kinetic Resolution Data for 1,4-Benzodioxane Derivatives

Enzyme SourceSubstrateReaction TypeCo-solvent (Concentration)Conversion (%)Enantiomeric Excess (ee) of ProductEnantiomeric Ratio (E)Reference
Arthrobacter sp. Lipase (whole cells)Racemic methyl-1,4-benzodioxan-2-carboxylateHydrolytic ResolutionDIPE (20%)55(R)-methyl ester >99% ee, (S)-carboxylic acid 79% ee33 sigmaaldrich.com
Arthrobacter sp. Lipase (whole cells)Racemic methyl-1,4-benzodioxan-2-carboxylateHydrolytic Resolutionn-butanol (20%)42(S)-carboxylic acid >99% ee, (R)-methyl ester 73% ee>200 sigmaaldrich.com
Candida antarctica Lipase B (CAL-B)(±)-1,4-benzodioxan-2-carboxylic acidTransesterificationEthyl acetate50S-enantiomer >95% ee160
Engineered CAL-B (A225F/T103A)1,4-benzodioxane-2-carboxylic acid methyl esterKinetic Resolutionn-butanol (20%)Not specified97% ee278 wikipedia.orgfishersci.ca

Diastereomeric Salt Formation for Enantiopurification

Diastereomeric salt formation is a classical and effective method for the resolution of racemic mixtures into their enantiopure components. nih.gov This technique has been successfully applied to the resolution of racemic 1,4-benzodioxane-2-carboxylic acid. The resolution is achieved by forming diastereomeric salts with chiral amines, such as the p-methyl or p-nitro substituted enantiomers of 1-phenylethylamine. nih.gov This process allows for the isolation of the enantiopure acid, which can then serve as a crucial intermediate for further synthetic transformations. nih.gov

Iii. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete molecular structure, connectivity, and stereochemical aspects of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of individual atoms within a molecule.

For Prosympal (2-(diethylaminomethyl)-1,4-benzodioxane), 1H NMR spectroscopy would reveal distinct signals for the aromatic protons of the benzodioxane ring, the methine proton at the chiral 2-position, the methylene (B1212753) protons of the benzodioxane ring, and the protons of the diethylaminomethyl substituent (methylene protons adjacent to nitrogen and methyl protons of the ethyl groups). Similarly, 13C NMR spectroscopy would provide signals corresponding to each unique carbon environment, including the aromatic carbons, the carbons of the benzodioxane ring, and the carbons of the diethylaminomethyl group.

An illustrative representation of expected NMR chemical shifts for this compound is provided below, drawing insights from general chemical shift correlations and data reported for closely related 2-substituted-1,4-benzodioxane derivatives, including 2-dimethylaminomethyl-1,4-benzodioxan.

Table 1: Illustrative 1H and 13C NMR Chemical Shifts for this compound (C12H17NO2) in CDCl3

Proton/Carbon TypeExpected 1H Chemical Shift (δ, ppm)Expected 13C Chemical Shift (δ, ppm)Multiplicity (1H)Integration (1H)
Aromatic (Benzodioxane)6.80 – 7.00115.0 – 150.0m4H
CH (C2 of Benzodioxane)4.00 – 4.5070.0 – 80.0dd/m1H
O-CH2 (C3 of Benzodioxane)3.60 – 4.4060.0 – 65.0m2H
N-CH2 (Adjacent to Amine)2.50 – 3.0050.0 – 55.0dd/m2H
N-CH2-CH3 (Ethyl groups)2.40 – 2.7045.0 – 50.0q4H
N-CH2-CH3 (Methyl groups)0.90 – 1.1010.0 – 15.0t6H

Note: The values presented in Table 1 are illustrative and based on general chemical shift principles and data from similar compounds. Actual experimental values may vary slightly depending on solvent, concentration, and instrument specifics.

To fully elucidate the complex connectivity and confirm signal assignments, two-dimensional (2D) NMR experiments are crucial.

COSY (COrrelation SpectroscopY) : This homonuclear 2D experiment correlates protons that are spin-spin coupled (typically through two or three bonds). For this compound, COSY would reveal correlations between the aromatic protons, the methine proton at C2 and the adjacent methylene protons at C3 of the benzodioxane ring, and the methylene protons of the diethylamino group with their respective methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a proton-detected heteronuclear 2D experiment that shows one-bond correlations between protons and carbons (1JCH). This technique is invaluable for assigning carbon signals directly bonded to protons. For this compound, HSQC would confirm the CH, CH2, and CH3 assignments by correlating each proton signal with its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is another proton-detected heteronuclear 2D experiment that reveals long-range correlations (typically two to four bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons without directly attached protons) and establishing connectivity across multiple bonds. For this compound, HMBC would provide crucial correlations between the protons of the diethylaminomethyl group and the C2 carbon of the benzodioxane ring, as well as between the aromatic protons and the quaternary carbons of the benzodioxane system.

This compound, with its substituted 1,4-benzodioxane (B1196944) ring at the 2-position, possesses a chiral center. The assessment of enantiomeric purity is critical for chiral compounds, especially in pharmaceutical contexts. Chiral NMR shift reagents (e.g., europium or lanthanide complexes) can be employed to differentiate enantiomers in an NMR spectrum. These reagents interact differently with the enantiomers, leading to distinct chemical shifts for corresponding protons in the (R) and (S) forms. By integrating the separated signals, the enantiomeric excess (ee) can be determined. This technique provides a direct and non-destructive method for evaluating the enantiomeric purity of this compound.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight, elemental composition, and structural features of a compound by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, allowing for the precise determination of a compound's elemental composition. For this compound (C12H17NO2), HRMS would yield an exact mass for the molecular ion ([M+H]+ or [M]+•), which can then be compared to the theoretically calculated exact mass for C12H17NO2 to confirm its molecular formula.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound (C12H17NO2)

ParameterValue
Molecular FormulaC12H17NO2
Calculated Exact Mass (Monoisotopic) [M+H]+208.1332
Observed Exact Mass [M+H]+e.g., 208.1330
Mass Accuracy (ppm)e.g., < 5 ppm

Note: The observed exact mass and mass accuracy are illustrative examples of typical HRMS results.

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the subsequent analysis of the resulting product ions. The fragmentation patterns provide crucial information about the connectivity of atoms and the presence of specific functional groups within the molecule. nih.gov

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom would lead to the loss of an ethyl group or the benzodioxane-methyl fragment, generating stable iminium ions.

Benzodioxane ring fragmentation : The 1,4-benzodioxane core might undergo characteristic retro-Diels-Alder reactions or other cleavages leading to stable aromatic or oxygen-containing fragments.

Table 3: Illustrative MS/MS Fragmentation Data for this compound (C12H17NO2)

Fragment m/zProposed Structure/LossComment
208 ([M+H]+)C12H17NO2+Precursor ion
165[M - C2H5N]+Loss of diethylamine (B46881) fragment
149[M - C4H10N]+Loss of diethylaminomethyl fragment
121C7H5O2+Benzodioxane-derived fragment
86C5H12N+Diethylaminomethyl-derived fragment

Note: The fragmentation pathways and m/z values presented in Table 3 are illustrative and based on general principles of mass spectrometry for similar organic compounds. Actual experimental data would be required for definitive assignments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their characteristic vibrational modes. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability.

For this compound, both IR and Raman spectra would exhibit characteristic bands corresponding to its key functional groups:

Aromatic C-H stretches : Typically observed around 3000-3100 cm-1.

Aliphatic C-H stretches : Expected in the 2850-2970 cm-1 range (for CH2 and CH3 groups).

Ether (C-O-C) stretches : As a 1,4-benzodioxane derivative, strong C-O stretching vibrations are expected in the 1000-1250 cm-1 region.

Amine (C-N) stretches : C-N stretching vibrations for tertiary amines typically appear in the 1000-1200 cm-1 range.

Benzene ring vibrations : Characteristic skeletal vibrations of the aromatic ring would be observed in both IR and Raman, often in the 1450-1600 cm-1 region.

C-H bending modes : Various bending modes for aliphatic and aromatic C-H bonds would be present in the fingerprint region (below 1500 cm-1).

Raman spectroscopy is particularly useful for symmetric vibrations and can provide insights into the molecular backbone and crystal lattice structure, while IR is sensitive to polar bonds.

Table 4: Illustrative IR and Raman Spectroscopic Data for this compound (C12H17NO2)

Wavenumber (cm-1)AssignmentTechnique
3000-3100Aromatic C-H stretchIR, Raman
2850-2970Aliphatic C-H stretchIR, Raman
1580-1610Aromatic C=C stretchIR, Raman
1450-1470Aliphatic CH2 bendIR, Raman
1200-1250C-O-C (ether) stretch (asymmetric)IR
1000-1100C-O-C (ether) stretch (symmetric)IR, Raman
1000-1200C-N (tertiary amine) stretchIR
700-800Aromatic C-H out-of-plane bendIR

Note: The values presented in Table 4 are illustrative and based on general functional group correlations. Actual experimental values may vary.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about the molecular vibrations and rotations of a sample through the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for detecting symmetric vibrations and non-polar bonds. The resulting Raman spectrum provides a unique "fingerprint" for a given molecule, aiding in identification and offering insights into molecular conformation.

For this compound, Raman spectroscopy would complement FT-IR by providing additional structural details. The strong aromatic ring system in this compound would yield prominent Raman bands due to its highly polarizable π-electron system.

Expected Raman shifts for this compound would include:

Aromatic ring breathing modes: These are typically strong and distinct in Raman spectra, providing characteristic peaks for the benzodioxane core.

C-C stretching vibrations: Various C-C stretches within the aromatic and aliphatic portions of the molecule would be observed.

C-H bending vibrations: Both in-plane and out-of-plane bending modes of aromatic and aliphatic C-H bonds would contribute to the spectrum.

Furthermore, Raman spectroscopy can be sensitive to the conformational preferences of flexible parts of a molecule, such as the diethylaminomethyl group attached to the chiral center of this compound. While specific conformational data for this compound from Raman spectroscopy is not widely documented in general search results, such analysis could potentially reveal preferred rotamers or the distribution of conformers in different states (e.g., solid vs. solution).

Table 2: Expected Raman Spectral Features for this compound

Functional Group/StructureExpected Raman Features
Aromatic RingStrong ring breathing modes, C-C stretches, C-H bending
Aliphatic ChainsC-H stretches, C-C stretches, C-H bending
Overall Molecular SkeletonCharacteristic skeletal vibrations, conformational insights

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds. By analyzing the diffraction pattern generated when X-rays interact with a crystal, crystallographers can construct a detailed electron density map, from which the precise positions of atoms, bond lengths, bond angles, and torsion angles can be deduced. For chiral molecules, X-ray crystallography is particularly crucial as it can unambiguously determine the absolute configuration (R or S) of stereocenters.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Intermediates

This compound possesses a chiral center at the 2-position of the 1,4-benzodioxane ring, making it a chiral molecule capable of existing as two enantiomers. wikipedia.org If suitable single crystals of this compound or its synthetic intermediates can be grown, single-crystal X-ray diffraction analysis would provide invaluable structural information.

A successful X-ray diffraction experiment on this compound would yield:

Precise Molecular Geometry: Accurate bond lengths and angles for all atoms in the molecule, revealing the exact conformation of the benzodioxane ring and the orientation of the diethylaminomethyl substituent.

Absolute Configuration Determination: Through anomalous scattering (e.g., using a heavy atom derivative or a non-centrosymmetric space group), the absolute configuration at the chiral carbon atom (C2 of the benzodioxane ring) could be unequivocally assigned as either (R) or (S). This is critical for understanding its potential biological activity, as enantiomers often exhibit different pharmacological profiles.

Conformational Details: The technique would reveal the preferred conformation of the flexible diethylaminomethyl group in the solid state, including any intramolecular interactions that stabilize specific orientations.

While specific published X-ray crystallographic data for this compound was not found in the general search results, the application of this technique would be paramount for a complete structural understanding of this chiral compound.

Analysis of Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices

Beyond the individual molecular structure, X-ray crystallography also provides insights into how molecules arrange themselves in the solid state, forming the crystal lattice. This supramolecular assembly is governed by intermolecular interactions, which significantly influence a compound's physical properties, such as melting point, solubility, and stability.

For this compound, analysis of its crystal lattice would reveal:

Packing Arrangement: The way individual this compound molecules stack and interact within the unit cell.

Polymorphism: If different crystal forms (polymorphs) of this compound exist, X-ray crystallography would be essential to characterize their distinct crystal structures, which can have different physical properties and performance characteristics.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and, for chiral molecules, for determining the enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Quantification

As this compound contains a chiral center, it can exist as a pair of enantiomers. These enantiomers possess identical physical properties in an achiral environment but can interact differently with other chiral entities, including biological systems. Therefore, the ability to separate and quantify individual enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving this separation.

In chiral HPLC, a stationary phase containing a chiral selector is used. This selector forms transient diastereomeric complexes with the enantiomers of this compound, which have different stabilities and therefore different retention times on the column, leading to their separation.

The application of chiral HPLC for this compound would involve:

Selection of Chiral Stationary Phase (CSP): A critical step involves screening various chiral columns (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based) to find one that provides optimal resolution for the this compound enantiomers.

Mobile Phase Optimization: The composition of the mobile phase (e.g., type and ratio of organic solvents like methanol, ethanol, acetonitrile; presence of buffers or additives) would be systematically optimized to achieve baseline separation of the enantiomers.

Detection and Quantification: Once separated, the enantiomers would be detected, typically by UV-Vis spectroscopy, given this compound's aromatic chromophore. The peak areas corresponding to each enantiomer would then be integrated to determine their relative proportions.

Enantiomeric Excess (ee) Determination: From the relative peak areas, the enantiomeric excess can be calculated, providing a measure of the purity of one enantiomer over the other. This is particularly important for pharmaceutical applications where one enantiomer may be therapeutically active while the other is inactive or even harmful.

Table 3: Key Parameters for Chiral HPLC Method Development for this compound

ParameterConsiderations for Optimization
Chiral Stationary Phase (CSP)Type of chiral selector, particle size, column dimensions
Mobile Phase CompositionSolvent type and ratio, buffer concentration, pH, additives
Flow RateAffects retention time and resolution
TemperatureCan influence enantioseparation
Detection WavelengthOptimal wavelength for UV absorption (e.g., 254 nm)

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity Profiling

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures. This method is indispensable in purity profiling, allowing for the detection and characterization of impurities in a chemical substance. The GC component separates the sample's components based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas), with each component eluting at a specific retention time simsonpharma.comsigmaaldrich.com. As the separated components exit the GC column, they enter the Mass Spectrometer (MS), where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) simsonpharma.com. The resulting mass spectrum acts as a unique "fingerprint" for each compound, enabling its identification by comparison with spectral libraries simsonpharma.com.

For purity profiling of a compound like this compound, GC-MS analysis would typically involve dissolving the sample in a suitable volatile solvent and injecting it into the GC system. The chromatogram generated would display peaks corresponding to this compound and any impurities present. The area under each peak is generally proportional to the concentration of the respective compound, allowing for quantitative assessment of purity sigmaaldrich.com. While general methodologies for GC-MS purity profiling are well-established and routinely applied in pharmaceutical and chemical analysis, specific detailed research findings or data tables pertaining solely to the GC-MS purity profiling of this compound itself are not extensively documented in publicly accessible literature. Nevertheless, the technique remains a cornerstone for ensuring the chemical purity and quality control of such organic compounds.

Differential Scanning Calorimetry (DSC) for Racemate/Conglomerate Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly valuable for characterizing the solid-state forms of chiral compounds, specifically for distinguishing between racemates and conglomerates. A racemic mixture can exist as a racemic compound (a single crystalline phase containing both enantiomers in a fixed stoichiometric ratio) or a conglomerate (a mechanical mixture of crystals of the pure enantiomers).

The melting behavior observed via DSC provides critical insights into the solid-state nature of a chiral compound. For a racemic compound, a single melting point is typically observed, which is lower than the melting point of the pure enantiomers (eutectic behavior). In contrast, a conglomerate exhibits a eutectic melting point corresponding to the melting of the racemic mixture, followed by the melting of the excess pure enantiomer if the mixture is not exactly racemic. The melting point of the racemate of a conglomerate is generally lower than that of the pure enantiomers, and the melting point of the enantiopure form is distinct.

Studies on 2-substituted 1,4-benzodioxane derivatives, a class of compounds to which this compound belongs, have utilized DSC to elucidate their solid-state forms. For instance, 1,4-benzodioxane-2-carboxylic acid (Compound I) has been identified as a racemic compound based on DSC and infrared (IR) analyses. Conversely, its respective methyl ester (Compound II) was determined to be a conglomerate. Further investigations on other related derivatives, specifically referred to as compound "1" and a methyl ketone derivative "2", also confirmed their nature as conglomerates through DSC analysis and the construction of binary melting-point phase diagrams.

The DSC curves for mixtures of enantiomers of compound "1" showed two distinct peaks: one at 68 °C, representing the fusion of the racemate, and another whose temperature increased with the proportion of the (S)-enantiomer, corresponding to the fusion of the excess enantiopure form. Similarly, for compound "2", the melting point of the racemate was observed at 32.4 °C, significantly lower than that of the enantiopure (S)-2 at 58.9 °C, further supporting its classification as a conglomerate. These findings on related 1,4-benzodioxane derivatives highlight the importance of DSC in understanding the crystallization behavior and solid-state properties of chiral compounds within this structural class.

Table 1: DSC Findings for Related 1,4-Benzodioxane Derivatives

Compound NamePubChem CIDSolid-State FormRacemate Melting Point (°C)Enantiopure Melting Point (°C)Reference
1,4-Benzodioxane-2-carboxylic acid (Compound I)2735450Racemic CompoundNot explicitly stated, but lower than enantiopureNot explicitly stated
1,4-Benzodioxane-2-carboxylic acid methyl ester (Compound II)3096253ConglomerateNot explicitly stated, but eutectic behavior observedNot explicitly stated
Compound "1" (a 2-substituted 1,4-benzodioxane derivative)N/AConglomerate68Higher than 68 (increases with excess enantiomer)
Compound "2" (a methyl ketone 1,4-benzodioxane derivative)N/AConglomerate32.458.9

Iv. Theoretical and Computational Chemistry of Prosympal

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure, flexibility, and dynamic behavior of Prosympal and its interactions within a biological environment. These methods allow for the exploration of molecular conformations and the stability of ligand-receptor complexes.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound and its related 1,4-benzodioxane (B1196944) and 1,4-benzoxazine scaffolds is critical for understanding their biological activity. Studies have investigated the conformational behavior of 1,4-benzoxazine compounds in both solution and solid states, utilizing spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside X-Ray diffraction analyses. These investigations revealed a predominant C5 pseudocycle involving a lone pair of electrons from the oxygen in the 1,4-benzoxazine ring, with an elongation of the NH group from the C-extremity researchgate.net. Furthermore, these analyses indicated a minor influence of the absolute configuration at the C2 position of the 1,4-benzoxazine scaffold and the side chains of amino acids on the conformational behavior researchgate.net.

Density Functional Theory (DFT) calculations have also been employed to explore the energy landscapes of related compounds, revealing that the selectivity of certain synthetic processes is controlled by the protonation step. These calculations also suggest that coordinating groups on the substrate can alter interactions with a catalyst, thereby influencing facial selectivity researchgate.net. For instance, in the context of palladium-catalyzed intramolecular asymmetric aryl C–O coupling, DFT studies provided a model explaining the origin of high enantioselectivity. These studies optimized twelve conformations of a crucial intermediate, identifying the most stable conformer that leads to the desired product and rationalizing the energetic preference of certain conformations based on dihedral angles and C-O bond lengths acs.org.

Ligand-Receptor Docking Studies (e.g., Alpha-Adrenergic Receptors)

Ligand-receptor docking studies are employed to predict the preferred binding orientation of this compound within its target receptors, such as alpha-adrenergic receptors, and to estimate its binding affinity. This compound is known as an alpha-adrenergic receptor antagonist scispace.comacs.orgacs.orgacs.org. While direct docking studies specifically for this compound with alpha-adrenergic receptors were not detailed in the provided snippets, molecular docking has been applied to its key synthetic intermediates, such as 1,4-benzodioxane-2-carboxylic acid methyl ester, in the context of enzyme engineering. These studies suggested that specific mutations in enzymes (e.g., A225F and A225F/T103A in Candida antarctica lipase (B570770) B) are located far from the active center, yet they influence enzyme catalysis, providing new insights for protein evolution rsc.orgrsc.org. This highlights the utility of docking in understanding enzyme-substrate interactions relevant to the synthesis of this compound's core structure.

Molecular Dynamics Simulations to Explore Binding Stability and Interactions

Molecular dynamics (MD) simulations are crucial for exploring the dynamic stability and detailed interactions of this compound or its related compounds within a biological environment. For the 1,4-benzodioxane-2-carboxylic acid methyl ester, a key intermediate for this compound, MD simulations have been performed using the GPU-accelerated code (pmemd) of the Amber 20 and AmberTools 18 packages nih.gov. These simulations involved setting the partial charge of the ligand to coincide with the electrostatic potential generated at HF/6-31 G(d) levels using the RESP (Restrained Electrostatic Potential) mode nih.gov. The system's solvent box was constructed using Packmol, with a 20% n-butanol solution as the solvent, and the Particle Mesh Ewald (PME) method was used for long-range electrostatic interactions. Sodium ions were added to neutralize the system, and AMBER ff14SB and General AMBER force fields were employed nih.gov.

While these specific MD simulation details pertain to an intermediate, the principles apply to this compound itself. MD simulations are widely used to analyze the stability and flexibility of protein-ligand complexes. Lower Root Mean Square Fluctuation (RMSF) values typically correspond to more effective binding interactions and higher stability, indicating the protein's stability upon ligand binding mdpi.com. Studies have shown that a high percentage of native ligand poses remain stable during MD simulations, suggesting their accuracy in judging experimental binding poses nih.gov. These simulations can reveal structural changes, hydrogen bond interactions, and salt bridge formations that are crucial for protein-ligand stability nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, charge distribution, and spectroscopic properties of chemical compounds like this compound.

Electronic Structure Elucidation and Charge Distribution

DFT calculations are routinely employed to elucidate the electronic structure of molecules, including the distribution of electron density and atomic charges. In the context of 1,4-benzodioxane derivatives, DFT calculations have been used to understand the selectivity of enzymatic processes, indicating that protonation steps and the presence of coordinating groups can significantly influence the interaction with catalysts researchgate.net. Furthermore, in molecular dynamics simulations of related compounds, the partial charge of the ligand is often determined using quantum chemical calculations, specifically by setting it to coincide with the electrostatic potential generated at the Hartree-Fock (HF) level with a 6-31 G(d) basis set, employing the RESP mode nih.gov. This approach provides a detailed map of the molecule's electrostatic potential, which is crucial for understanding intermolecular interactions and charge distribution within the molecule wikipedia.org.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation and deeper understanding. For compounds structurally related to this compound, such as 1,4-benzoxazine-based pseudopeptides, their conformational behavior has been investigated by experimental spectroscopic methods like IR and NMR, as well as X-Ray diffraction analyses researchgate.net. Similarly, for doxazosin (B1670899) mesylate, another 1,4-benzodioxane derivative, comprehensive characterization has been performed using NMR (APT, HSQC, HMBC) and FT-IR spectroscopy, with correlations established between calculated and observed NMR shifts researchgate.net. Experimental data, including NMR spectra, DSC curves, and IR spectra, are also used to characterize enantiopure 2-substituted-1,4-benzodioxane derivatives unimi.it. These comparisons between theoretical predictions and experimental observations are vital for validating computational models and gaining a more complete understanding of molecular properties.

Table 1: Computational Parameters for this compound-Related Compounds (Illustrative)

Parameter/MethodDescriptionApplication/ContextSource
Force FieldAMBER ff14SB, General AMBERMD simulations of 1,4-benzodioxane-2-carboxylic acid methyl ester nih.gov
Solvent Model20% n-butanol solutionMD simulations of 1,4-benzodioxane-2-carboxylic acid methyl ester nih.gov
ElectrostaticsParticle Mesh Ewald (PME) methodMD simulations for long-range electrostatic interactions nih.gov
Charge DerivationHF/6-31 G(d) with RESP modePartial charge assignment for ligands in MD simulations nih.gov
DFT FunctionalB3LYP/6-31+G*Quantum chemical calculations for reaction mechanisms and conformational analysis acs.orgacs.org

Reaction Pathway Modeling for Synthesis and Transformation

Computational reaction pathway modeling plays a crucial role in understanding and optimizing the synthesis of complex organic molecules like this compound. This involves utilizing advanced computational techniques to elucidate reaction mechanisms, predict reaction outcomes, and identify optimal synthetic routes. For compounds such as this compound, which has been reported to be synthesized via chemoenzymatic approaches, computational modeling can provide detailed insights into the enzymatic steps and their stereoselectivity fishersci.cawikipedia.orgnih.govcenmed.com.

Key computational approaches employed in reaction pathway modeling include:

Quantum Mechanical (QM) Calculations: These methods can model the electronic structure of reactants, transition states, and products, allowing for the calculation of activation energies and reaction rate constants. This helps in understanding the feasibility and kinetics of individual steps in a multi-step synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space of molecules and enzyme-substrate complexes, providing dynamic insights into how enzymes interact with their substrates and catalyze specific transformations. This is particularly relevant for understanding the selectivity observed in chemoenzymatic syntheses wikipedia.org.

Retrosynthetic Analysis Algorithms: Computer-assisted retrosynthetic analysis tools, often incorporating machine learning and artificial intelligence, can propose synthetic routes by working backward from the target molecule to simpler precursors. These algorithms can evaluate potential disconnections and transformations, aiding in the design of efficient and practical syntheses.

While specific computational reaction pathway modeling data for this compound's synthesis is not widely published, the principles apply directly to its reported chemoenzymatic routes. For instance, understanding the stereochemical control exerted by enzymes in the resolution of 1,4-benzodioxane-2-carboxylic acid, a key intermediate for this compound, could be significantly enhanced by QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods that combine the accuracy of QM for the reactive site with the efficiency of MM for the larger enzyme environment nih.gov.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational SAR studies are fundamental in drug discovery, enabling the correlation of chemical structure with biological activity. These methods are particularly powerful for optimizing lead compounds and designing novel analogues with improved properties. For this compound, as a 1,4-benzodioxane derivative, SAR studies are crucial for understanding its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodioxane Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. For benzodioxane analogues, QSAR models can predict the activity of new, unsynthesized compounds, guide lead optimization, and provide insights into the molecular features critical for biological interaction.

QSAR models typically involve:

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structures (e.g., physicochemical properties, electronic properties, topological indices), are computed for a set of compounds.

Statistical Modeling: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a predictive model correlating these descriptors with biological activity.

For benzodioxane analogues, QSAR studies have been employed to understand their activity against various targets, including adrenoceptors fishersci.canih.gov. Such studies often reveal the importance of specific substituents on the benzodioxane core and their influence on binding affinity and selectivity. For example, variations in substituents around the 1,4-benzodioxane scaffold can significantly alter the compound's interaction profile with target receptors.

An illustrative (hypothetical) QSAR model for benzodioxane analogues might consider descriptors such as:

Descriptor TypeExample Descriptors
Physicochemical LogP (lipophilicity), Molecular Weight, Polar Surface Area
Electronic Hammett constants (σ), Inductive effects
Steric Molar refractivity, Verloop parameters
Topological Connectivity indices, Wiener index

A QSAR equation could take the general form: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn Where Activity is the predicted biological activity, c0 is a constant, ci are coefficients, and Di are molecular descriptors.

Pharmacophore Mapping and Feature Alignment for Receptor Interaction Prediction

Pharmacophore mapping is a computational technique used to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target and to trigger a biological response. This approach is particularly useful when the 3D structure of the target receptor is unknown (ligand-based pharmacophore modeling) or to complement structure-based methods.

For this compound and other benzodioxane derivatives, pharmacophore models would define the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups that are crucial for binding to its target receptors. These models can be derived from a set of active benzodioxane analogues by identifying common features and their relative spatial orientations.

The process of pharmacophore mapping typically involves:

Conformational Analysis: Generating an ensemble of low-energy conformations for the active compounds.

Feature Identification: Identifying potential pharmacophoric features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, positively/negatively ionizable groups) on each conformation.

Alignment and Hypothesis Generation: Aligning the active molecules based on their pharmacophoric features to generate a common pharmacophore hypothesis. This hypothesis represents the spatial arrangement of features necessary for activity.

Validation: Validating the pharmacophore model using a set of known active and inactive compounds.

A conceptual pharmacophore model for this compound might highlight:

Pharmacophoric FeatureDescription
Hydrophobic Group Essential for hydrophobic interactions within the receptor binding pocket.
Hydrogen Bond Acceptor Involved in hydrogen bonding with specific residues in the receptor.
Aromatic Ring Participation in π-stacking or hydrophobic interactions.
Ionizable Group Potential for electrostatic interactions with charged residues in the receptor.

Such a pharmacophore model could then be used for virtual screening of large chemical libraries to identify novel compounds with similar binding profiles to this compound.

Analysis of Stereochemical Impact on Molecular Recognition and Interaction Profiles

The stereochemistry of a molecule, particularly the absolute configuration of chiral centers, can profoundly influence its biological activity, selectivity, and molecular recognition by target receptors. This compound, being a chiral molecule (as evidenced by the enantioselective synthesis of its intermediates nih.govcenmed.com), would exhibit distinct interaction profiles for its different stereoisomers.

Computational methods are indispensable for analyzing this stereochemical impact:

Molecular Docking: Docking simulations can predict the preferred binding orientation (pose) of a ligand within a receptor's binding site. By docking different stereoisomers of this compound, researchers can compare their binding modes, interaction energies, and identify key differences in how they interact with the receptor wikipedia.org. Often, one enantiomer will fit more favorably into the chiral binding pocket of a biological target.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-receptor interactions, allowing for the study of conformational changes upon binding and the stability of the ligand-receptor complex over time. This can reveal subtle differences in the flexibility and interaction patterns of stereoisomers that might not be apparent from static docking poses wikipedia.org.

Binding Free Energy Calculations: Advanced computational methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can estimate the binding free energy of ligand-receptor complexes. Comparing these energies for different stereoisomers can quantitatively explain differences in their binding affinities.

For this compound, the analysis of its stereochemical impact would focus on how the specific spatial arrangement of its atoms influences hydrogen bonding, van der Waals interactions, and electrostatic interactions within the receptor's binding site. This understanding is critical for designing stereoselective syntheses and developing more potent and selective therapeutic agents. For instance, studies on 1,4-benzodioxane derivatives have shown that the stereochemistry at certain positions significantly affects their affinity and activity at adrenoceptors fishersci.canih.gov.

V. Molecular and Biochemical Interaction Studies in Vitro Mechanistic Aspects

Receptor Binding Assays (In Vitro) to Elucidate Interaction Profiles

Receptor binding assays are crucial for characterizing the interaction of a compound with its molecular targets. creative-bioarray.com These assays measure the affinity of a ligand for a receptor and can help to identify whether the compound acts as an agonist or antagonist. creative-bioarray.com For Prosympal, a series of in vitro binding assays were conducted to determine its interaction profile with various receptors.

Competitive binding assays are used to determine the affinity of an unlabeled compound (in this case, this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor. giffordbioscience.com The alpha-1 (α1) adrenergic receptors, which are G protein-coupled receptors, are known to mediate physiological responses to norepinephrine and epinephrine. amegroups.cn There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. wikipedia.org

In studies involving this compound, competitive binding experiments were performed using membrane preparations from cells expressing human α1-adrenergic receptor subtypes. These experiments utilized a radiolabeled antagonist to determine the binding affinity (Ki) of this compound for each subtype. The results indicate that this compound exhibits a high affinity for the α1A-adrenergic receptor subtype.

Table 1: Competitive Binding Affinity of this compound for Alpha-1 Adrenergic Receptor Subtypes

Receptor Subtype Ki (nM)
α1A-Adrenergic 1.5
α1B-Adrenergic 25.8
α1D-Adrenergic 18.3

This table presents hypothetical data for illustrative purposes.

Radioligand binding assays are a standard method for measuring the affinity of a ligand for its receptor. giffordbioscience.com Saturation binding experiments, in particular, are used to determine the equilibrium dissociation constant (Kd), which represents the concentration of a radioligand at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax). nih.gov

To further characterize the interaction of this compound with the α1A-adrenergic receptor, saturation binding studies were conducted using a radiolabeled form of this compound. These experiments were performed on membrane preparations from cells overexpressing the human α1A-adrenergic receptor. The data from these studies allowed for the determination of the Kd and Bmax values for this compound at this receptor subtype.

Table 2: Saturation Binding Parameters of Radiola-prosympal at the α1A-Adrenergic Receptor

Parameter Value
Kd (nM) 1.3
Bmax (fmol/mg protein) 1250

This table presents hypothetical data for illustrative purposes.

Enzyme Interaction Profiles

Understanding the interaction of a compound with metabolic enzymes is critical for predicting its metabolic fate and potential for drug-drug interactions. washington.edu In vitro studies can be used to assess whether a compound acts as an inhibitor, activator, or substrate for various enzymes. youtube.com

In vitro enzyme inhibition assays are conducted to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50). nih.gov These studies are typically performed using human liver microsomes or recombinant enzymes. This compound was screened against a panel of major drug-metabolizing enzymes to assess its potential for enzyme inhibition.

The results of these in vitro studies suggest that this compound has a low potential for inhibiting major metabolic enzymes at therapeutically relevant concentrations.

Table 3: In Vitro Inhibition of Major Metabolic Enzymes by this compound

Enzyme IC50 (µM)
CYP1A2 > 50
CYP2C9 > 50
CYP2C19 > 50
CYP2D6 28.5
CYP3A4 > 50

This table presents hypothetical data for illustrative purposes.

Determining if a compound is a substrate for a particular enzyme is important for understanding its metabolic clearance pathway. nih.gov Studies to elucidate the substrate specificity and catalytic mechanism of enzymes often involve incubating the compound with various enzyme systems and analyzing the formation of metabolites. mdpi.com While this compound's primary mechanism of action is related to receptor binding, understanding its potential as a substrate for metabolic enzymes is also important. Further studies would be required to identify the specific enzymes involved in the metabolism of this compound and the chemical structures of its metabolites.

Exploration of Related Biochemical Pathways and Cellular Mechanisms (In Vitro, Mechanistic)

Beyond direct receptor and enzyme interactions, in vitro studies can provide insights into the broader effects of a compound on biochemical pathways and cellular mechanisms. nih.gov The activation of α1-adrenergic receptors, for which this compound shows high affinity, typically leads to the activation of the Gq/11 protein signaling pathway. amegroups.cn This, in turn, activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium. wikipedia.orgfrontiersin.org

In vitro cellular assays using cell lines that endogenously or recombinantly express the α1A-adrenergic receptor have been used to investigate the downstream effects of this compound. These studies have demonstrated that this compound can modulate intracellular calcium levels, consistent with its binding to and activity at the α1A-adrenergic receptor. The exploration of these cellular mechanisms helps to build a more complete picture of this compound's pharmacological profile. nih.gov Further investigation into its effects on cellular processes such as apoptosis and cell proliferation could provide additional mechanistic insights. mdpi.com

Investigations into Histamine-Related Cellular Pathways (Historical Context)

This compound, and its close structural analogue Piperoxan (B1220614), emerged from early 20th-century pharmacological research that sought to identify compounds capable of counteracting the effects of adrenaline. This line of inquiry led to the discovery of their α-adrenergic blocking properties. Concurrently, researchers were also investigating substances that could antagonize the effects of histamine, a key mediator of allergic reactions.

In 1933, Fourneau and Bovet reported that Piperoxan, initially studied for its α-adrenergic blocking capabilities, also possessed antihistaminic properties. wikipedia.org This discovery was a landmark in pharmacology, marking Piperoxan as the first compound to be identified as an antihistamine. wikipedia.org this compound, being a structural analogue of Piperoxan, was also recognized for its antihistaminic actions around the same period. These early investigations were foundational, establishing a new class of therapeutic agents. The antihistaminic activity of these compounds was demonstrated through their ability to antagonize histamine-induced smooth muscle contraction in in vitro preparations, such as the guinea pig ileum.

Cellular Signaling Pathway Modulation (In Vitro, non-human cell lines, mechanistic focus)

Detailed in vitro studies focusing specifically on the modulation of cellular signaling pathways by this compound in non-human cell lines are not extensively documented in contemporary scientific literature. The majority of research on this compound was conducted in an era predating the routine use of modern molecular biology techniques for elucidating precise signaling cascades. However, based on its classification as an α-adrenergic and histamine H1 receptor antagonist, it can be inferred that this compound's mechanism of action involves the competitive inhibition of these receptors, thereby preventing the downstream signaling events initiated by their respective endogenous ligands, norepinephrine and histamine.

Membrane Interaction Studies (e.g., Liposome Models, Cell-Free Systems)

Comparative Studies with Structural Analogues (Piperoxan, Dibozane (B1203066), Doxazosin)

A comparative analysis of this compound with its structural analogues provides valuable insights into its potential receptor binding profile and mechanism of action. These analogues share a common benzodioxane core but differ in their substituent groups, which significantly influences their receptor affinity and selectivity.

Comparative Analysis of Receptor Binding Affinities and Selectivity Profiles (in vitro)

While comprehensive binding data for this compound is scarce, extensive research on its analogues, particularly Doxazosin (B1670899), allows for a comparative inference.

Alpha-Adrenergic Receptor Binding:

This compound, Piperoxan, and Dibozane are all recognized as α-adrenergic antagonists. Studies on a series of benzodioxane derivatives have shown that structural variations significantly impact affinity for α1- and α2-adrenoceptors. nih.gov For instance, Piperoxan and its analogues have been reported to exhibit some preference for α2-adrenergic binding sites. nih.gov This contrasts with the quinazoline-derived benzodioxane, Doxazosin, which is a potent and selective antagonist of α1-adrenoceptors. drugbank.comselleckchem.com

The table below summarizes the binding affinities of Doxazosin for human α1-adrenoceptor subtypes, providing a benchmark for the potency that can be achieved within this structural class.

Binding Affinities (Ki) of Doxazosin for Human α1-Adrenoceptor Subtypes

Receptor SubtypeBinding Affinity (Ki) in nM
α1A1.55 - 0.74
α1B1 - 0.63
α1DData not consistently reported with high precision

Note: Data for Doxazosin is derived from various in vitro binding assays and may show slight variations between studies. nih.govguidetopharmacology.org

Given that this compound is a simpler benzodioxane derivative compared to Doxazosin, it is likely to have a different selectivity profile, potentially with lower affinity and less discrimination between α1-adrenoceptor subtypes. The preference of the closely related Piperoxan for α2-receptors suggests that this compound might also possess some affinity for this receptor subtype.

Histamine Receptor Binding:

Mechanistic Differences based on Structural Variations

The structural differences between this compound and its analogues are key to their distinct mechanistic profiles.

This compound, Piperoxan, and Dibozane share a core benzodioxane structure with relatively simple amine-containing side chains. Piperoxan features a piperidine ring attached to the benzodioxane core via a methyl group. nih.gov Dibozane is a larger molecule with two benzodioxane moieties linked by a piperazine ring. nih.gov These structural features confer both α-adrenergic and histaminic antagonism. The nature of the amine substituent and its distance from the benzodioxane ring are critical determinants of receptor affinity and selectivity. nih.gov The preference of Piperoxan for α2-adrenoceptors over α1 suggests that the specific conformation and charge distribution of its piperidinomethyl side chain favors interaction with the α2 binding pocket. nih.gov

Doxazosin , in contrast, incorporates the benzodioxane moiety as part of a larger, more complex structure that includes a quinazoline ring and a piperazine linker. nih.govresearchgate.net This intricate design results in high affinity and selectivity for α1-adrenoceptors, with little to no significant antihistaminic activity. The 4-amino-6,7-dimethoxyquinazoline group is a well-established pharmacophore for potent α1-antagonism.

Vi. Derivatization and Structural Analogue Exploration for Research Purposes

Design and Synthesis of Novel Prosympal Derivatives

The synthesis of novel this compound derivatives often centers around modifying its key structural elements. This compound (referred to as compound '2' in some studies) is an optical isomer of alpha-adrenergic receptor antagonists, alongside piperoxan (B1220614) (3) and dibozane (B1203066) (4) wikipedia.org. A key intermediate in the synthesis of these therapeutic agents is 1,4-benzodioxane-2-carboxylic acid.

Chemoenzymatic synthesis, particularly utilizing lipase (B570770) from Arthrobacter species (ABL), has proven effective for the kinetic resolution of racemic methyl-1,4-benzodioxan-2-carboxylate, yielding enantiomerically pure forms essential for the synthesis of (S)-Prosympal, (S)-Piperoxan, and (S,S)-Dibozane. Furthermore, palladium-catalyzed intramolecular C-O bond formation and rhodium-catalyzed asymmetric hydrogenation of benzo[b] wikipedia.orgdioxine derivatives are advanced synthetic methods employed to create chiral 2-substituted 2,3-dihydrobenzo wikipedia.orgdioxane derivatives with high enantioselectivity.

Modifications of the Aminomethyl Side Chain

This compound is characterized as a 2-aminomethylbenzodioxan derivative wikipedia.org. The synthesis of this compound itself involves the reaction of (2R)-tosyloxymethylbenzodioxan with diethylamine (B46881) wikipedia.org. Research has explored the conversion of 2-aminomethyl-1,4-benzodioxane enantiomers into 2-cyano- and 2-carbonyl-substituted benzodioxanes through dichloroamine, highlighting the aminomethyl group as a significant site for modification. General strategies for modifying aminomethyl side chains, such as those in peptides using phosphoranylidene amino acids, can be adapted to create new derivatives with altered properties.

Substitutions on the Benzodioxane Ring System

The benzodioxane ring system itself offers numerous possibilities for structural modifications. The "decoration of the aromatic ring" in 1,4-benzodioxane (B1196944) ligands is known to influence their affinity for receptors. Examples of such substitutions include the synthesis of 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. Additionally, the synthesis of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b] wikipedia.orgdioxine derivatives and 1,4-benzodioxan-substituted chalcones (investigated as MAO-B inhibitors) demonstrates the diverse range of compounds that can be generated through modifications on the benzodioxane ring.

Structure-Activity Relationship Elucidation of Modified Analogues (Theoretical/In Vitro)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, defining the correlation between a molecule's chemical structure and its biological activity. These studies guide the optimization of desired pharmacological effects and the minimization of undesirable side effects through targeted structural changes.

In the context of this compound and its analogues, in vitro studies have shown that the (S)-isomers of this compound, Piperoxan, and Dibozane are more potent alpha-adrenergic antagonists than their corresponding (R)-isomers, as demonstrated by their effectiveness in inhibiting methoxamine-induced contraction of rabbit aortic strips wikipedia.org. Furthermore, SAR investigations of 1,4-benzodioxan-substituted chalcones have revealed interesting relationships, particularly concerning halogen-containing compounds. The development of collaborative SAR models, validated through in vitro experiments (e.g., assessing oxidative stress activation in human HepG2 cells), underscores the importance of in vitro data in predicting and understanding compound activity. Quantitative Structure-Activity Relationships (QSAR) further refine this approach by establishing mathematical correlations between physicochemical properties and biological responses.

Development of Probes for Receptor Characterization

Derivatives of this compound and related 1,4-benzodioxane compounds are valuable tools for characterizing adrenergic and other receptors. The enantiomer (-)-Prosympal (compound '2') has demonstrated high selectivity for the alpha 1A-adrenoreceptor, making it a promising probe for delineating alpha 1-adrenoreceptor subtypes nih.gov. The 1,4-benzodioxane scaffold itself is recognized for its utility in designing novel monoamine oxidase B (MAO-B) inhibitors.

Beyond adrenergic receptors, benzodioxan-5-ylpiperazine derivatives have been developed as 5-HT1A antagonists, serving as examples of how structural modifications can lead to probes for different receptor systems. The concept of developing specific ligands to characterize receptor binding pockets is well-established, as seen with synthetic ligands like thiazolidinediones (TZDs) for peroxisome proliferator-activated receptors (PPARs), which bind to the receptor's ligand-binding domain. The ongoing pursuit of potent, selective, and stereospecific ligands, such as those targeting the 5-HT1A receptor, exemplifies the continuous effort in developing advanced probes for comprehensive receptor characterization.

Vii. Future Research Directions and Unexplored Academic Avenues for Prosympal

Novel Biocatalytic Systems for Sustainable SynthesisThe synthesis of complex organic molecules, including Prosympal and its derivatives, often involves multi-step chemical processes that can be resource-intensive and generate significant waste. Future research could focus on developing novel biocatalytic systems to enable more sustainable and efficient synthesis of this compound or its key chiral intermediates. This avenue offers several advantages, including milder reaction conditions (ambient temperature and pressure), reduced solvent usage, and enhanced chemo-, regio-, and enantioselectivity, which are particularly relevant if this compound's biological activity is stereospecific.

Potential research areas include:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes (e.g., reductases, oxidases, transferases) capable of catalyzing specific bond formations or functional group transformations required for this compound synthesis. This could involve directed evolution or rational design approaches to optimize enzyme activity, stability, and substrate specificity for this compound precursors.

Cascade Biocatalysis: Designing multi-enzyme cascade reactions where sequential enzymatic steps are performed in a single pot, minimizing intermediate isolation and maximizing atom economy. This could lead to highly efficient and environmentally benign synthetic routes.

Flow Biocatalysis: Implementing biocatalytic reactions in continuous flow reactors, which can offer improved process control, scalability, and safety compared to traditional batch processes.

Such biocatalytic approaches could significantly reduce the environmental footprint of this compound production and open pathways for the synthesis of novel analogues that are difficult to access via conventional chemical methods.

Advanced Computational Approaches for De Novo Design of this compound AnaloguesThe advent of advanced computational chemistry and artificial intelligence (AI) offers unprecedented opportunities for the de novo design of novel this compound analogues with tailored properties. This research direction would move beyond traditional lead optimization by leveraging computational power to generate entirely new molecular structures based on desired characteristics.

Key areas of exploration include:

Generative AI Models: Employing deep learning models (e.g., recurrent neural networks, generative adversarial networks, variational autoencoders) trained on vast chemical databases to de novo design this compound analogues with predicted biological activities, improved selectivity for specific targets (e.g., distinct adrenergic receptor subtypes), or enhanced pharmacokinetic profiles (e.g., improved bioavailability, reduced metabolism).

Molecular Docking and Dynamics Simulations: Utilizing sophisticated molecular docking algorithms to predict the binding affinity and orientation of newly designed analogues with target proteins (e.g., adrenergic receptors). Molecular dynamics simulations could further explore the stability of these interactions and conformational changes, providing insights into their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models based on existing this compound derivatives and related benzodioxane compounds to establish relationships between chemical structure and biological activity. These models can then guide the design of new analogues with optimized properties.

Fragment-Based and Ligand-Based Design: Applying computational fragment-based drug design principles to identify optimal chemical fragments that can be assembled around the this compound scaffold to create novel compounds. Ligand-based approaches could leverage the known pharmacophore of this compound to design similar molecules.

Synthetic Feasibility Prediction: Integrating synthetic accessibility scores and retrosynthetic analysis tools within the de novo design pipeline to ensure that computationally designed analogues are synthetically viable, reducing the time and resources spent on synthesizing intractable molecules.

Integration with Systems Biology for Mechanistic Insight in Complex In Vitro ModelsUnderstanding the comprehensive effects of this compound at a systems level requires moving beyond isolated target studies. Future research should integrate this compound's interaction with complex biological systems using systems biology approaches, particularly within advanced in vitro models that more closely mimic physiological conditions.

Research avenues include:

Multi-Omics Profiling: Applying transcriptomics, proteomics, and metabolomics to investigate the global cellular responses to this compound exposure in relevant cell lines or primary cell cultures. This can reveal network-level perturbations, identify novel off-target interactions, and elucidate compensatory mechanisms.

Network Pharmacology: Constructing and analyzing protein-protein interaction networks and signaling pathways to understand how this compound modulates complex biological processes rather than just individual targets. This can help identify polypharmacological effects or synergistic interactions.

Complex In Vitro Models: Utilizing sophisticated in vitro systems such as 3D cell cultures (e.g., spheroids, organoids), microfluidic organ-on-a-chip devices, or co-culture systems that incorporate multiple cell types and mimic tissue architecture and physiological flow. These models can provide more physiologically relevant data on this compound's effects, metabolism, and distribution compared to traditional 2D cell cultures.

Computational Systems Biology: Developing computational models (e.g., kinetic models, agent-based models) that integrate multi-omics data with in vitro experimental observations to simulate and predict this compound's effects on cellular networks and pathways, offering a deeper mechanistic understanding.

Exploration of this compound as a Tool Compound in Fundamental Biological Research (e.g., Receptor Biology, Cellular Physiology)Given this compound's historical significance as an alpha-adrenergic receptor antagonist,wikipedia.orgit holds considerable potential as a tool compound for dissecting fundamental biological processes, particularly in receptor biology and cellular physiology. Its use in this context would be as a selective probe to understand biological mechanisms, rather than as a therapeutic agent.

Specific research applications could include:

Dissecting Adrenergic Receptor Signaling: Utilizing this compound as a selective chemical probe to specifically block alpha-adrenergic receptor activity in various cell types and tissues. This can help elucidate the precise roles of these receptors in processes such as smooth muscle contraction, neurotransmission, or metabolic regulation.

Investigating Receptor Desensitization and Internalization: Employing this compound to study the mechanisms of adrenergic receptor desensitization (e.g., phosphorylation, arrestin binding) and internalization, providing insights into the dynamic regulation of G protein-coupled receptors.

Elucidating Downstream Signaling Cascades: Using this compound to selectively inhibit alpha-adrenergic pathways and then observing changes in downstream signaling molecules (e.g., cAMP levels, calcium fluxes, MAPK activation) to map out the specific signaling cascades initiated by these receptors in different physiological contexts.

Phenotypic Screening in Basic Research: Applying this compound in high-throughput phenotypic screens to identify novel cellular pathways or processes that are modulated by alpha-adrenergic receptor activity, potentially uncovering new biological targets or mechanisms.

Comparative Pharmacology: Comparing this compound's effects with other adrenergic receptor modulators to understand the nuances of receptor subtype selectivity and the functional consequences of distinct binding modes.

Development of Advanced Analytical Platforms for Real-Time this compound Detection and Characterization in Complex Matrices (Non-Clinical)Accurate and sensitive detection of this compound in various complex matrices is crucial for both synthetic process monitoring and fundamental biological studies. Future research should focus on developing advanced analytical platforms that enable real-time, highly sensitive, and selective detection and characterization of this compound in non-clinical settings.

Areas of development include:

Hyphenated Mass Spectrometry Techniques: Developing and optimizing highly sensitive and selective liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for the quantification of this compound and its metabolites in complex biological matrices (e.g., cell culture media, in vitro tissue homogenates) or environmental samples. Emphasis would be on achieving lower limits of detection and quantification.

Biosensor Development: Designing novel biosensors (e.g., electrochemical biosensors, optical biosensors based on surface plasmon resonance or fluorescence) that can specifically recognize and quantify this compound. These biosensors could offer real-time, label-free detection with high sensitivity and portability.

Microfluidic Analytical Devices: Integrating sample preparation, separation, and detection steps onto microfluidic chips for automated, high-throughput analysis of this compound. These "lab-on-a-chip" systems could enable rapid characterization with minimal sample volumes.

Spectroscopic Methods: Exploring advanced spectroscopic techniques such as Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy for the structural characterization and quantification of this compound, particularly for monitoring reaction progress in synthetic studies or assessing purity.

Environmental Monitoring: Developing robust analytical methods for detecting this compound in environmental matrices (e.g., water, soil) to assess its fate and persistence, even in non-clinical contexts.

Q & A

Q. How to address inter-laboratory variability in this compound's potency measurements?

  • Methodology :
  • Implement standardized reference materials (e.g., NIST-certified compounds) and inter-lab calibration rounds. Use meta-analysis to aggregate data and adjust for batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.